2-Phenylcyclobutanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJJHQLLQDVIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92243-55-5 | |
| Record name | 2-phenylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenylcyclobutanol and Analogues
Traditional Synthetic Routes to Cyclobutanols
Established synthetic strategies for forming the cyclobutanol (B46151) ring have laid the groundwork for accessing a variety of substituted cyclobutane (B1203170) structures. These methods often involve multi-step sequences and have been refined over decades.
Cycloaddition Reactions Leading to Cyclobutane Scaffolds
Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for the construction of the cyclobutane core. These reactions involve the combination of two unsaturated molecules to form a four-membered ring. Photochemical [2+2] cycloadditions are among the most common methods, often involving the reaction of an alkene with another alkene or a carbonyl compound.
For the synthesis of 2-phenylcyclobutanol analogues, the [2+2] cycloaddition of styrene (B11656) derivatives with suitable ketenes or other two-carbon components can provide a direct route to the cyclobutane skeleton. The regioselectivity and stereoselectivity of these reactions are critical and can often be controlled by the choice of substrates, catalysts, and reaction conditions. Visible-light photocatalysis has emerged as a milder and more selective alternative to traditional UV-mediated photocycloadditions for these transformations. For example, the crossed intermolecular [2+2] cycloaddition of styrenes can be achieved with high chemoselectivity using ruthenium photocatalysts.
Other Established Synthetic Approaches for Cyclobutanol Ring Formation
Beyond ketone reduction and cycloaddition, other classical methods have been established for the formation of the cyclobutanol ring. One notable method is the acid-catalyzed rearrangement of cyclopropylcarbinol. This reaction proceeds through a cyclopropylcarbinyl cation intermediate, which can rearrange to form the more stable cyclobutyl cation, subsequently leading to cyclobutanol upon quenching with water. This method provides an alternative entry to the cyclobutane core from readily available cyclopropane precursors.
Another relevant, though less direct, photochemical method is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. wikipedia.orgthermofisher.comorganic-chemistry.org The resulting oxetane can then be further transformed into a cyclobutanol derivative through subsequent chemical manipulations.
Modern Catalytic Approaches to this compound Derivatives
Contemporary synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These approaches offer advantages in terms of atom economy, stereocontrol, and functional group tolerance.
Transition-Metal-Catalyzed Cyclization and Functionalization
Transition-metal catalysis has revolutionized the synthesis and functionalization of complex molecules, including cyclobutane derivatives. researchgate.net Rhodium and iridium catalysts have been particularly effective in mediating reactions involving cyclobutanols. These catalysts can facilitate C-C bond activation, enabling ring-opening, ring-expansion, and C-H functionalization reactions. acs.orgacs.orgnih.govnih.govthieme-connect.comnih.gov
For instance, rhodium(I) complexes can catalyze the enantioselective ring-opening and isomerization of cyclobutanols. acs.orgacs.org While this can lead to acyclic products, related catalytic systems can also be employed for the functionalization of the cyclobutane ring. Transition-metal-catalyzed C-H functionalization offers a powerful strategy for the direct introduction of substituents onto the cyclobutane scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net This allows for the late-stage modification of the cyclobutane core, providing access to a diverse range of this compound analogues.
Organocatalytic and Biocatalytic Strategies
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing high levels of enantioselectivity under mild reaction conditions.
Organocatalysis has been successfully applied to the synthesis of chiral cyclobutane derivatives. For example, enantioselective Michael addition-four-atom ring expansion cascade reactions involving cyclobutanones can be catalyzed by bifunctional aminocatalysts to produce functionalized eight-membered benzolactams. While not a direct synthesis of this compound, this demonstrates the potential of organocatalysis in manipulating cyclobutane systems. Chiral diphenylprolinol TMS ether has also been used as a catalyst in the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates to afford chiral cyclopropanes, showcasing the utility of organocatalysis in constructing small rings with high stereocontrol. organic-chemistry.org
Biocatalysis offers an environmentally benign approach to the synthesis of chiral alcohols through the reduction of ketones. sphinxsai.comnih.gov The use of whole-cell systems, such as Baker's Yeast (Saccharomyces cerevisiae), or isolated enzymes (oxidoreductases) can provide high enantioselectivity in the reduction of prochiral ketones. sphinxsai.com The biocatalytic reduction of 3-phenylcyclobutanone could, in principle, provide access to enantiomerically enriched cis- and trans-2-phenylcyclobutanol. This approach is attractive due to its operational simplicity and mild reaction conditions.
Stereoselective Synthesis of this compound Isomers
The spatial arrangement of the phenyl and hydroxyl groups on the cyclobutane ring gives rise to different stereoisomers of this compound. The ability to selectively synthesize a specific isomer is crucial for its application in various fields. This section delves into the methods developed to control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry of this compound.
Diastereoselective Control in this compound Synthesis
Achieving diastereoselectivity in the synthesis of this compound involves controlling the formation of either the cis or trans isomer. A primary strategy to achieve this is through the stereoselective reduction of 2-phenylcyclobutanone. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting alcohol.
For instance, the palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones has been shown to proceed via a dynamic kinetic resolution under acidic conditions, affording chiral trans cycloalkanol derivatives with high enantioselectivities. dicp.ac.cn While this method has been demonstrated for various 2-aryl cyclic ketones, its specific application to 2-phenylcyclobutanone to yield trans-2-phenylcyclobutanol is a promising avenue for diastereoselective synthesis. The acidic conditions facilitate the racemization of the starting ketone, allowing for the conversion of the racemic mixture into a single, enantioenriched diastereomer. dicp.ac.cn
Enantioselective Methodologies for Chiral this compound
The synthesis of specific enantiomers of this compound requires the use of chiral reagents, catalysts, or starting materials. Several approaches have been developed to achieve this, including asymmetric catalysis, chiral pool synthesis, and kinetic resolution.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, this often involves the asymmetric reduction of a prochiral precursor, such as 2-phenylcyclobutanone.
The use of chiral catalysts in hydrogenation or transfer hydrogenation reactions can lead to the formation of one enantiomer in excess. For example, the enantioselective reduction of cyclobutanones has been achieved using catalysts like (S,S)-Ts-DENEB and the oxazaborolidine (S)-B–Me, resulting in high yields and enantiomeric excesses of the corresponding cyclobutanols. nih.gov Specifically, palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones under acidic conditions provides a pathway to chiral trans cycloalkanols with excellent enantioselectivities. dicp.ac.cn This dynamic kinetic resolution process allows for the efficient conversion of a racemic starting material into a single enantiomer of the product. dicp.ac.cn
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Palladium / Chiral Ligand / Acid | 2-Aryl Cyclic Ketones | trans | High | dicp.ac.cn |
| (S,S)-Ts-DENEB | 2,2-dimethyl-3,3-diphenylcyclobutanone | Not Specified | 44% | nih.gov |
| (S)-B–Me (oxazaborolidine) | 2,2-dimethyl-3,3-diphenylcyclobutanone | Not Specified | 91% | nih.gov |
The chiral pool refers to the collection of readily available, enantiopure natural products that can be used as starting materials in organic synthesis. wikipedia.orgnih.govnih.gov This approach leverages the inherent chirality of these natural molecules to produce enantiomerically pure target compounds. For the synthesis of chiral this compound precursors, one could envision starting from a phenyl-containing chiral building block derived from natural sources, such as certain amino acids or terpenes. wikipedia.orgnih.gov These precursors would already possess the desired stereochemistry, which can then be carried through a series of reactions to construct the cyclobutane ring and introduce the hydroxyl functionality.
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.
Enzymatic kinetic resolution has proven to be a powerful tool for obtaining enantiopure alcohols. For instance, lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. This technique could be applied to a racemic mixture of this compound to isolate one of its enantiomers.
Dynamic kinetic resolution (DKR) is an even more efficient process where the unreactive enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. The palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones mentioned earlier is an example of a DKR process. dicp.ac.cn Another approach involves the reductive enzymatic dynamic kinetic resolution of racemic aldehydes, which has been successfully applied to the synthesis of (S)-2-phenylpropanol, demonstrating the potential of this strategy for producing chiral aryl-substituted alcohols. nih.gov
Novel Synthetic Pathways for this compound and Related Structures
The development of new synthetic methods is crucial for expanding the accessibility and diversity of complex molecules. While classical methods for cyclobutane synthesis, such as [2+2] cycloadditions, remain important, novel strategies are continuously being explored to improve efficiency, selectivity, and substrate scope.
Recent advancements in catalysis have opened up new avenues for the synthesis of cyclobutane derivatives. For example, cascade reactions involving iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition have been developed for the synthesis of enantioenriched cyclobutanes. nih.gov While not directly yielding this compound, such innovative approaches highlight the potential for developing novel, efficient routes to this and related structures. The exploration of new catalytic systems and reaction pathways will undoubtedly lead to more direct and versatile methods for the stereoselective synthesis of this compound in the future.
Electrochemical Synthesis for Cyclobutanol Functionalization
Electrochemical methods provide a powerful and often more sustainable alternative to traditional chemical reagents for oxidation and reduction reactions. In the context of cyclobutanol chemistry, electrochemistry has been primarily explored for the functionalization of pre-existing cyclobutanol rings rather than the direct formation of the this compound structure. These methods often involve the generation of radical intermediates under mild conditions.
One notable application is the deconstructive functionalization of cycloalkanols. An electrochemical approach has been developed where various alcohols, carboxylic acids, and N-heterocycles can be employed as nucleophiles to functionalize cycloalkanols. This method is applicable to a broad range of cycloalkanol substrates, including various ring sizes and substituents, leading to remotely functionalized ketone products nih.gov. While this doesn't directly synthesize this compound, it showcases the potential for electrochemical modification of the cyclobutane core. For instance, a hypothetical electrochemical functionalization of a this compound derivative could proceed as outlined in the table below, based on the principles of deconstructive methoxylation.
Table 1: Hypothetical Electrochemical Deconstructive Methoxylation of a this compound Derivative This table is a hypothetical representation based on established electrochemical methods for cycloalkanol functionalization.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 1-methyl-2-phenylcyclobutanol | n-Bu4NPF6, CH2Cl2/MeOH, Galvanostatic (10 mA), Graphite electrodes, 25 °C | 4-methoxy-4-phenyl-2-pentanone | Not Reported |
The mechanism of such reactions typically involves the anodic oxidation of the alcohol to generate an alkoxy radical. This is followed by β-scission of a C-C bond in the cyclobutane ring, leading to a ring-opened radical intermediate which can then be trapped by a nucleophile. While direct electrochemical synthesis of this compound remains an area for further exploration, the existing literature on the electrochemical reactions of cyclobutanols highlights the potential for novel synthetic transformations.
Photocatalytic Approaches to Cyclobutanol Derivatives
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. For the synthesis of cyclobutane derivatives, photocatalytic [2+2] cycloaddition reactions are particularly relevant. These reactions allow for the formation of the cyclobutane ring from two alkene precursors.
The synthesis of the 2-phenylcyclobutane skeleton can be achieved through the photocatalytic [2+2] cycloaddition of styrene derivatives. Both electron-rich and electron-deficient styrenes have been shown to undergo homodimerization to form 1,2-diphenylcyclobutanes and 1,3-diphenylcyclobutanes nih.govresearchgate.net. An organic cyanoarene photocatalyst can be used to achieve this transformation with visible light, offering a departure from transition-metal-based catalysts nih.govresearchgate.net. The reaction is believed to proceed via an energy transfer mechanism, where the excited photocatalyst transfers its energy to the styrene, leading to a diradical intermediate that cyclizes to form the cyclobutane ring nih.gov.
While this method directly yields a 2-phenylcyclobutane derivative, a subsequent oxidation step would be required to introduce the hydroxyl group to form this compound.
Table 2: Photocatalytic [2+2] Cycloaddition of Styrene Derivatives
| Styrene Derivative | Photocatalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Styrene | 4CzIPN | DCM | 1,2-diphenylcyclobutane & 1,3-diphenylcyclobutane | 83 |
| 4-Chlorostyrene | 4CzIPN | DCM | 1,2-bis(4-chlorophenyl)cyclobutane | 75 |
| 4-Methylstyrene | 4CzIPN | DCM | 1,2-bis(p-tolyl)cyclobutane | 54 |
Ring Contraction Methodologies for Cyclobutanes
Ring contraction reactions provide a powerful strategy for the synthesis of strained ring systems from more readily available larger rings. Two notable methods for the synthesis of cyclobutane derivatives via ring contraction are the stereoselective contraction of pyrrolidines and the Favorskii rearrangement.
A recently developed method involves the stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidine derivatives nih.govnih.gov. This reaction is mediated by an in-situ generated iodonitrene species and proceeds through a nitrogen extrusion process to form a 1,4-biradical, which then cyclizes to the cyclobutane product researchgate.net. This method offers excellent stereocontrol and has been applied to the synthesis of complex spirocyclobutanes nih.gov. While this method does not directly produce a cyclobutanol, the resulting functionalized cyclobutane could potentially be converted to this compound through subsequent functional group manipulations.
Table 3: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines
| Pyrrolidine Derivative | Reagents and Conditions | Cyclobutane Product | Yield (%) |
|---|---|---|---|
| Methyl 2,5-diphenylpyrrolidine-2-carboxylate | HTIB, NH4CO2NH2, TFE, 80 °C | Methyl 1,3-diphenylcyclobutane-1-carboxylate | 69 |
| Methyl 2-(4-chlorophenyl)-5-phenylpyrrolidine-2-carboxylate | HTIB, NH4CO2NH2, TFE, 80 °C | Methyl 1-(4-chlorophenyl)-3-phenylcyclobutane-1-carboxylate | 72 |
| Spiro[oxindole-3,2'-pyrrolidine] derivative | HTIB, NH4CO2NH2, TFE, 80 °C | Spiro[cyclobutane-1,3'-oxindole] derivative | 46 |
The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones to produce carboxylic acids or their derivatives with a smaller ring size wikipedia.orgchemistwizards.comddugu.ac.inchemrxiv.orgalfa-chemistry.com. This reaction is typically carried out in the presence of a base. For the synthesis of a this compound precursor, one could envision the Favorskii rearrangement of an α-halo-2-phenylcyclopentanone. The resulting phenylcyclobutanecarboxylic acid could then be reduced to the desired this compound. The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile, leading to ring opening and the contracted product wikipedia.orgddugu.ac.in.
Table 4: Representative Favorskii Rearrangement for Ring Contraction This table presents a general example of the Favorskii rearrangement for ring contraction, which could be adapted for the synthesis of a this compound precursor.
| Starting Material | Base/Nucleophile | Product | Reaction Type |
|---|---|---|---|
| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate | Ring Contraction |
| α-Bromo-α'-phenylcyclopentanone (hypothetical) | Sodium hydroxide | 1-Phenylcyclobutanecarboxylic acid | Ring Contraction |
These ring contraction methodologies offer strategic advantages in accessing complex cyclobutane structures that might be challenging to prepare through other means.
Reactivity and Transformation Pathways of 2 Phenylcyclobutanol
Ring-Opening Reactions of the Cyclobutanol (B46151) Core
The inherent ring strain of the cyclobutane (B1203170) moiety in 2-phenylcyclobutanol serves as a thermodynamic driving force for reactions that involve the cleavage of the four-membered ring. These transformations, often catalyzed by transition metals, acids, or initiated by radicals, lead to the formation of linear alkyl chains, offering a versatile synthetic strategy.
C-C Bond Cleavage Processes
Transition metals, particularly those from the platinum group, are adept at activating and cleaving the C-C bonds of strained rings like cyclobutanes. In the context of this compound and its derivatives, palladium and rhodium catalysts have demonstrated significant utility.
Palladium catalysts can facilitate a formal [2+2]-retrocyclization of tertiary cyclobutanols. This process involves a twofold Csp³–Csp³ bond cleavage, ultimately yielding styrene (B11656) and acetophenone derivatives. The reaction is believed to proceed through a β-carbon elimination mechanism upon coordination of the cyclobutanol's hydroxyl group to the metal center. The use of bulky biaryl phosphine (B1218219) ligands, such as JohnPhos, has been found to promote this degradation pathway. nih.govsemanticscholar.org While this specific transformation has been detailed for other tertiary cyclobutanols, it highlights a potential reactivity pathway for this compound under similar conditions.
A palladium-catalyzed ring-opening polymerization of bifunctional cyclobutanol monomers has also been reported, which proceeds via a C(sp³)–C(sp³) bond cleavage. nih.gov This process underscores the ability of palladium to mediate the scission of the cyclobutane ring, leading to the formation of polyketone materials. nih.gov
Rhodium catalysts are also effective in promoting C-C bond cleavage of cyclobutane derivatives. While direct examples with this compound are not extensively documented in the provided search results, rhodium(III)-catalyzed coupling of arenes with cyclopropanols via C-H activation and ring-opening to form β-aryl ketones suggests a plausible analogous reactivity for cyclobutanols. snnu.edu.cn Rhodium-catalyzed ring-expansion reactions of cyclobutenones further demonstrate the capability of this metal to mediate C-C bond cleavage in four-membered rings. nih.gov
| Catalyst System | Substrate Type | Products | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / JohnPhos | Tertiary Cyclobutanols | Styrene and Acetophenone Derivatives | Formal [2+2]-Retrocyclization | nih.govsemanticscholar.org |
| Pd(dba)₂ / PPh₃ | Bifunctional Cyclobutanols | Polyketones | β-Carbon Elimination | nih.gov |
| [Cp*Rh(OAc)₂] | Cyclopropanols (by analogy) | β-Aryl Ketones | β-Carbon Elimination | snnu.edu.cn |
The presence of a hydroxyl group in this compound makes it susceptible to acid-catalyzed reactions. Protonation of the hydroxyl group converts it into a good leaving group (water), which can initiate a cascade of rearrangements involving the cleavage of the cyclobutane ring.
The mechanism of acid-catalyzed ring-opening of cyclobutanols often involves the formation of a carbocation intermediate. In the case of this compound, protonation of the alcohol and subsequent loss of water would likely lead to a secondary carbocation adjacent to the phenyl group. However, the high strain of the four-membered ring can facilitate a concerted ring-opening and rearrangement to alleviate this strain. The phenyl group can stabilize a positive charge at the adjacent carbon through resonance, influencing the regioselectivity of the ring-opening.
Analogous to the acid-catalyzed ring-opening of epoxides, the reaction of this compound under acidic conditions is expected to proceed via a pathway that has characteristics of both SN1 and SN2 mechanisms. libretexts.orglibretexts.org The transition state likely possesses significant carbocationic character at the carbon bearing the phenyl group, making it the preferential site for nucleophilic attack if a nucleophile is present. stackexchange.comkhanacademy.orgyoutube.comyoutube.com
In the absence of a strong external nucleophile, intramolecular rearrangements are common. For instance, acid-catalyzed rearrangement of α-phenylcyclobutanones, which are structurally related to this compound, can lead to the formation of substituted 2-tetralones. researchgate.net This suggests that a similar Wagner-Meerwein type of rearrangement involving phenyl migration could be a plausible pathway for this compound, leading to ring-expanded products. The stability of the resulting carbocation intermediates plays a crucial role in determining the final product distribution. msu.edulibretexts.orgmsu.edu
Radical-mediated reactions provide an alternative avenue for the cleavage of the cyclobutane ring in this compound. These reactions are typically initiated by the formation of a radical species, which then triggers a ring-opening cascade.
One common approach involves the generation of a cyclobutyloxy radical from the corresponding alcohol. This can be achieved through various methods, including photoredox catalysis. The resulting alkoxy radical can then undergo β-scission, a process where a C-C bond adjacent to the radical center cleaves to relieve ring strain and form a more stable open-chain radical. For tertiary cyclobutyl alcohols, photoinduced C-C activation using a cyclobutylcarbinyl radical has been shown to yield γ,δ-unsaturated ketones. rsc.org This strategy takes advantage of the strain release associated with the formation of a stabilized radical.
While specific studies on this compound are not detailed in the provided results, the general principles of radical-mediated ring-opening of cyclobutane derivatives are applicable. The phenyl group in this compound would be expected to stabilize an adjacent radical, potentially influencing the regioselectivity of the β-scission process.
Stereochemical Outcomes of Ring-Opening Transformations
The stereochemistry of this compound, which can exist as cis and trans diastereomers, can significantly influence the stereochemical outcome of its ring-opening reactions.
In transition-metal-catalyzed processes, the stereochemistry of the starting material often dictates the stereochemistry of the product, especially in concerted mechanistic steps. For instance, enantioselective palladium-catalyzed intermolecular C(sp³)–C(sp³) coupling reactions of cyclobutanol derivatives with unactivated alkenes have been shown to proceed with high regio-, chemo-, and enantioselectivity. nih.gov This suggests that the stereocenter at the hydroxyl-bearing carbon can be retained or predictably altered during the catalytic cycle. Iridium-catalyzed enantioselective cleavage of prochiral tert-cyclobutanols to yield β-methyl-substituted ketones also highlights the potential for high stereocontrol in these transformations. nih.gov
In acid-catalyzed ring-opening reactions, the stereochemical outcome is often governed by the mechanism of nucleophilic attack on the carbocation or protonated alcohol intermediate. If the reaction proceeds through an SN2-like mechanism, an inversion of stereochemistry at the site of attack is expected. Conversely, an SN1-like mechanism involving a planar carbocation could lead to a mixture of stereoisomers. The anti-addition of nucleophiles is often observed in the acid-catalyzed ring-opening of strained rings like epoxides, which can be a guiding principle for predicting the stereochemistry of analogous reactions with this compound. libretexts.orglibretexts.org
Intermolecular and Intramolecular Reactivity Patterns
The reactivity of this compound is characterized by a balance between reactions that preserve the cyclobutane ring and those that utilize its inherent strain to drive ring-opening or rearrangement.
Intermolecular Reactivity: Intermolecular reactions showcase this compound acting as a building block that engages with external reagents.
C-H Functionalization: As seen in rhodium-catalyzed reactions, the C-H bonds of the cyclobutane ring can react with carbenes derived from diazo compounds to form new C-C bonds, with the regioselectivity dictated by the catalyst. nih.gov
Arylation: The reaction with indoles, catalyzed by either Brønsted acids or nickel complexes, demonstrates the ability of the cyclobutanol or its derivatives to act as an electrophile in Friedel-Crafts-type or cross-coupling reactions. researchgate.netrsc.org
Carbonylation: Ring-opening carbonylations are intermolecular processes where the cyclobutanol skeleton reacts with carbon monoxide and another nucleophile (e.g., an alcohol or amine) to create linear products. nih.govacs.org
Intramolecular Reactivity: Intramolecular processes often involve initial activation of the hydroxyl group, followed by rearrangement or ring-opening, leveraging the release of ring strain.
Ring-Opening: The initial step in many transformations, such as the manganese-catalyzed carbonylation or palladium-catalyzed retrocyclization, is the cleavage of a C-C bond within the four-membered ring. acs.orgacs.org This cleavage is often facilitated by the formation of an alkoxy radical or through coordination to a metal center.
Rearrangement and Spiroannulation: In acid-catalyzed reactions, the formation of a cyclobutyl cation intermediate is a key intramolecular event. This cation can then be trapped by an external nucleophile or undergo rearrangement before reacting. In spiroannulation, the reaction proceeds through a cascade of bond formations and breakages that are initiated intramolecularly but completed by an intermolecular reaction. researchgate.netnih.gov
Formal Retrocyclization: The palladium-catalyzed transformation of the cyclobutanol moiety into an acetyl group is a prime example of a complex intramolecular reactivity pattern, involving the sequential cleavage of two Csp³–Csp³ bonds. acs.org
This dual reactivity makes this compound a versatile synthon, capable of participating in reactions that either maintain its core structure for further functionalization or use its inherent strain to facilitate complex ring-opening and rearrangement pathways.
Mechanistic Investigations of 2 Phenylcyclobutanol Reactions
Elucidation of Reaction Mechanisms in Ring-Opening Processes
The ring-opening of 2-phenylcyclobutanol and related cyclobutanol (B46151) structures can be triggered by various stimuli, including acidic conditions, transition metal catalysts, photocatalysts, and radical initiators rsc.orgresearchgate.netcdnsciencepub.comresearchgate.net. Acid-catalyzed rearrangements, for instance, can lead to ring expansion, particularly in hydroperoxide derivatives of phenylcyclobutanes, where ring strain facilitates such transformations cdnsciencepub.com. Under transition metal catalysis, the inherent strain in the cyclobutane (B1203170) ring can be leveraged for C-C bond cleavage and subsequent ring-opening reactions, often leading to more complex cyclic structures researchgate.netnih.gov. Photochemical activation can also induce ring-opening pathways, sometimes involving radical intermediates acs.org. Oxidative ring-opening processes have also been reported, transforming phenylcyclobutanol into various functionalized ketones or other cyclic systems rsc.orgfigshare.com.
Characterization and Role of Transient Intermediates
The reactivity of this compound is often mediated by the formation of transient intermediates, which dictate the reaction's course and selectivity.
Carbonium Ion Intermediates
Carbonium ions, or carbocations, are key intermediates in many reactions involving this compound. These positively charged species are formed when a leaving group departs, or through the addition of electrophiles. The phenyl group can stabilize adjacent carbocations through resonance, influencing the regioselectivity and rate of reactions allen.inunacademy.comslideshare.net. For example, in acid-catalyzed rearrangements or solvolysis reactions, carbocationic intermediates are proposed, which can undergo subsequent rearrangements or nucleophilic attack rsc.orgcdnsciencepub.comfigshare.comresearchgate.net. The stability of these carbocations is influenced by factors such as substitution patterns and the presence of electron-donating groups slideshare.net.
Organometallic Species (e.g., Vinylrhodium)
Organometallic species play a crucial role in catalyzed transformations of this compound derivatives. Rhodium catalysis, in particular, has been extensively studied. Reactions involving 2-alkylenecyclobutanols, for instance, often proceed via proposed catalytic cycles involving rhodium intermediates, such as arylrhodium or vinylrhodium species, which undergo C-C bond cleavage and cycloaddition nih.govresearchgate.netrsc.orgthieme-connect.dersc.org. These organometallic intermediates facilitate the ring-opening or rearrangement of the cyclobutane core, leading to the formation of new cyclic systems researchgate.netsci-hub.se. Palladium catalysts have also been implicated in transformations of substituted cyclobutanols, such as the formation of nitriles from azido-substituted precursors, likely involving palladium(0) species ntu.edu.sg.
Radical Intermediates in Cyclobutanol Transformations
Radical intermediates, especially alkoxy radicals, are significant in the reactivity of cyclobutanols, including this compound rsc.orgresearchgate.netacs.orgcardiff.ac.uknih.govnih.govrsc.org. Alkoxy radicals can be generated through various methods, including electrochemical oxidation, photoredox catalysis, or metal-catalyzed homolysis of O-functionalized precursors rsc.orgcardiff.ac.uknih.govrsc.org. Once formed, these radicals can undergo several pathways, such as β-scission, leading to ring opening and the formation of carbon-centered radicals rsc.orgcardiff.ac.uk. These subsequent radicals can then participate in further reactions like intramolecular additions or coupling rsc.orgcardiff.ac.uk. The trapping of radical intermediates with agents like TEMPO has been used to probe reaction mechanisms nih.gov.
Catalytic Cycle Analysis in this compound Transformations
The mechanistic understanding of this compound transformations often relies on the analysis of proposed catalytic cycles. Rhodium-catalyzed reactions, such as the formal [4+2] cycloaddition of 2-alkylenecyclobutanols with α,β-unsaturated cyclic ketones, typically involve cycles where the rhodium catalyst facilitates C-C bond cleavage, cycloaddition, and product release nih.govrsc.orgrsc.org. These cycles often begin with the oxidative addition of the rhodium species to a bond within the cyclobutane ring or activation of the hydroxyl group, followed by migratory insertions and reductive elimination steps researchgate.netthieme-connect.de. For instance, a proposed cycle for the rhodium-catalyzed β-carbon cleavage of cyclobutanols involves the formation of alkylrhodium intermediates thieme-connect.de.
Kinetic and Thermodynamic Parameters of this compound Reactions
Detailed kinetic and thermodynamic parameters specifically for reactions involving this compound are not extensively detailed in the readily accessible literature. While general studies on reaction kinetics and thermodynamics exist for various chemical processes mdpi.compsu.eduscirp.orgplos.org, specific rate constants, activation energies, or equilibrium data for the mechanistic pathways of this compound are not prominently reported within the scope of the initial searches. Further specialized literature would be required to provide quantitative kinetic and thermodynamic insights into its specific transformations.
Applications of 2 Phenylcyclobutanol in Advanced Organic Synthesis
2-Phenylcyclobutanol as a Chiral Building Block for Complex Molecules
Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. nih.govwikipedia.orgsigmaaldrich.com this compound, with its stereogenic center at the hydroxyl-bearing carbon, serves as an excellent starting point for the construction of complex chiral molecules. The controlled manipulation of its structure allows for the transfer of chirality to more elaborate molecular frameworks.
Construction of Polycyclic and Spirocyclic Systems
The construction of polycyclic and spirocyclic systems is a significant challenge in organic synthesis, and cyclobutane (B1203170) derivatives have emerged as powerful precursors for such endeavors. niscpr.res.innih.govresearchgate.netresearchgate.net The inherent ring strain of the cyclobutane ring in this compound can be strategically harnessed to drive reactions that lead to the formation of more complex ring systems.
One potential pathway involves the acid-catalyzed rearrangement of this compound. cdnsciencepub.comcdnsciencepub.commasterorganicchemistry.commsu.edu Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation. This carbocation can then undergo a variety of rearrangements, including ring expansion or contraction, which can be exploited for the synthesis of five-membered or other ring systems. For instance, a 1,2-phenyl shift could lead to a more stable benzylic carbocation, which can then be trapped by a nucleophile to form a new ring.
Furthermore, ring-opening reactions of this compound can provide access to functionalized linear chains that can subsequently be cyclized to form larger rings. nih.govnih.govresearchgate.netrsc.org For example, oxidative cleavage of the cyclobutane ring could yield a keto acid, which can then be used in intramolecular cyclization reactions to construct polycyclic frameworks.
The synthesis of spirocyclic compounds from cyclobutane derivatives often involves a key ring-rearrangement metathesis or a photocycloaddition-cyclobutane rearrangement sequence. niscpr.res.inrsc.org While direct applications of this compound in these specific reaction types are not extensively documented, its structure suggests potential for such transformations. For instance, functionalization of the hydroxyl group to an appropriate diene followed by an intramolecular Diels-Alder reaction could lead to the formation of a spirocyclic system.
| Reaction Type | Key Transformation | Potential Product Type | Relevant Concepts |
|---|---|---|---|
| Acid-Catalyzed Rearrangement | Carbocation formation and subsequent 1,2-shifts or ring expansion | Indanes, Tetralones, or other fused ring systems | Wagner-Meerwein rearrangement msu.eduwikipedia.org |
| Ring-Opening/Cyclization | Oxidative cleavage followed by intramolecular condensation | Macrocycles or other large ring systems | Retrosynthetic analysis researchgate.net |
| Intramolecular Cycloaddition | Functionalization and subsequent Diels-Alder or [2+2] cycloaddition | Spirocyclic or fused polycyclic systems | Pericyclic reactions wikipedia.org |
Synthesis of Natural Product Analogues and Scaffolds
Natural products and their analogues are a cornerstone of drug discovery. kib.ac.cnrsc.orgnih.govnih.gov The rigid and three-dimensional nature of the cyclobutane ring makes this compound an attractive scaffold for the synthesis of analogues of natural products that contain a four-membered ring. rsc.orgnih.gov The ability to functionalize both the phenyl ring and the cyclobutane core allows for the creation of a diverse library of compounds with potential biological activity.
The synthesis of natural product analogues often involves the modification of a core scaffold to improve its pharmacological properties. This compound can serve as a starting point for the synthesis of such scaffolds. For example, the phenyl group can be substituted with various functional groups to explore structure-activity relationships. The hydroxyl group can be used as a handle to attach other molecular fragments or to introduce further stereocenters.
Role in Catalytic Systems (e.g., as a Catalyst or Ligand Precursor)
Chiral alcohols are frequently used as precursors for the synthesis of chiral ligands for asymmetric catalysis. wikipedia.orgsigmaaldrich.comchemeurope.com The hydroxyl group of this compound can be readily converted into other functional groups, such as phosphines, amines, or ethers, which are common coordinating groups in metal catalysts. The chirality of this compound can thus be transferred to a metal center, enabling enantioselective transformations.
While the direct use of this compound as a catalyst or ligand precursor is not widely reported, its structural features are amenable to such applications. For example, conversion of the hydroxyl group to an amino group would yield a chiral amino alcohol, a common motif in chiral ligands. Alternatively, etherification with a phosphine-containing group could lead to a chiral phosphine (B1218219) ligand.
Precursor for Stereodefined Alkenes and Functionalized Systems
The stereoselective synthesis of alkenes is a critical transformation in organic chemistry. nih.gov Cyclobutanol (B46151) derivatives can serve as precursors for the synthesis of stereodefined alkenes through controlled ring-opening reactions. For instance, the fragmentation of a this compound derivative could lead to the formation of a stereodefined 1,4-diene.
The stereochemistry of the starting this compound can dictate the geometry of the resulting alkene. By choosing the appropriate diastereomer of this compound and the correct reaction conditions, it is possible to control the E/Z selectivity of the newly formed double bond.
| Reaction Type | Key Intermediate/Reagent | Potential Alkene Product | Stereochemical Control |
|---|---|---|---|
| Grob Fragmentation | Mesylate or Tosylate derivative | (E)- or (Z)-1-phenyl-1,4-pentadiene | Controlled by the stereochemistry of the starting alcohol |
| Reductive Ring Opening | Activated ester derivative | (E)- or (Z)-1-phenyl-1-pentene | Dependent on the reducing agent and reaction conditions |
Strategic Utility in Retrosynthetic Analysis
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. researchgate.net this compound can be a valuable target in a retrosynthetic analysis, as its disconnection can lead to simpler and more readily available starting materials. The key disconnections for this compound would involve breaking the C1-C2 and C2-C3 bonds of the cyclobutane ring.
A logical retrosynthetic disconnection of this compound would be a [2+2] cycloaddition between styrene (B11656) and ketene (B1206846) or a suitable equivalent. This approach simplifies the target molecule into two readily available starting materials. Another possible disconnection involves the intramolecular cyclization of a δ-haloketone, which in turn can be derived from simpler precursors.
The presence of the phenyl and hydroxyl groups also offers multiple points for functional group interconversion (FGI) in a retrosynthetic plan. For example, the hydroxyl group could be retrosynthetically derived from a ketone, and the phenyl group could be introduced via a cross-coupling reaction.
Computational Chemistry Studies on 2 Phenylcyclobutanol and Cyclobutanol Systems
Theoretical Investigations of Molecular Structure and Conformation
Table 6.1.1: Illustrative Optimized Geometric Parameters for 2-Phenylcyclobutanol (Hypothetical Data)
| Parameter | Value (Å or degrees) | Description |
| C1-C2 Bond Length | 1.54 | Bond length within the cyclobutane (B1203170) ring. |
| C2-C3 Bond Length | 1.56 | Bond length within the cyclobutane ring. |
| C1-OH Bond Length | 1.43 | Bond length between the hydroxyl-bearing carbon and the oxygen atom. |
| C2-Phenyl C | 1.51 | Bond length connecting the cyclobutane ring to the phenyl group. |
| C1-C2-C3 Angle | 88.5° | Internal angle of the cyclobutane ring. |
| C2-C1-OH Angle | 109.5° | Angle around the carbon bearing the hydroxyl group. |
| Phenyl C-C Avg | 1.39 | Average bond length within the phenyl ring. |
| Dihedral Angle | Varies | Angle describing the rotation around the C2-Phenyl C bond, defining conformation. |
Electronic Structure Analysis of this compound Reactivity
The electronic structure of this compound dictates its chemical reactivity. DFT calculations provide detailed insights into the distribution of electron density, enabling the analysis of atomic charges, molecular electrostatic potential (MEP) maps, and other descriptors. MEP maps, for instance, visually represent the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, indicating potential sites for chemical attack. Analysis of atomic charges, such as Mulliken charges, can highlight polarization within bonds and functional groups, suggesting areas of increased or decreased electron density.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory, a cornerstone of computational chemistry, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are considered the "frontier" orbitals, as they are most involved in chemical reactions wikipedia.orglibretexts.org. For this compound:
HOMO: The HOMO represents the highest energy level occupied by electrons. Its energy and spatial distribution indicate the molecule's ability to donate electrons, identifying potential nucleophilic sites. The phenyl ring and the hydroxyl group's oxygen atom are likely contributors to the HOMO.
LUMO: The LUMO represents the lowest energy level that is unoccupied by electrons. Its energy and distribution reveal the molecule's capacity to accept electrons, pointing towards potential electrophilic sites.
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is also a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity nih.govekb.eg. FMO analysis helps predict how this compound might interact with other molecules in a reaction, such as in addition, substitution, or cycloaddition processes.
Table 6.2.1.1: Illustrative FMO Energies for this compound (Hypothetical Data)
| Orbital | Energy (eV) | Description |
| HOMO | -6.50 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| LUMO | -0.80 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| Gap | 5.70 | HOMO-LUMO energy gap; related to stability and reactivity. |
Mechanistic Probing via Quantum Mechanical Calculations (e.g., DFT, QM/MM)
Quantum mechanical calculations, particularly DFT, are indispensable for elucidating reaction mechanisms. By simulating the energy landscape of a chemical transformation, DFT can identify all elementary steps, intermediates, and transition states involved in a reaction pathway case.eduutp.edu.myibchem.comsavemyexams.comkhanacademy.org. For reactions involving this compound, DFT can map out how bonds break and form, how atoms rearrange, and the energetic barriers associated with each step.
Transition State Characterization in this compound Reactions
A critical aspect of mechanistic studies is the characterization of transition states (TS). DFT calculations locate these high-energy, transient structures that represent the peak of the energy barrier along a reaction coordinate umich.edutau.ac.ilfaccts.deuni-muenchen.deopenmopac.net. For a reaction involving this compound, a transition state would be identified as a molecular structure with one imaginary vibrational frequency, corresponding to the motion along the reaction pathway. The geometry of the TS provides crucial information about how the reacting molecules are oriented and how bonds are in the process of breaking or forming.
Energy Profile Determination for Reaction Pathways
By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed ibchem.comsavemyexams.comkhanacademy.org. This profile visually depicts the energy changes throughout the reaction, highlighting key energetic features:
Activation Energy (Ea): The energy difference between the reactants and the transition state, representing the minimum energy required for the reaction to occur.
Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (products lower in energy) or endothermic (products higher in energy).
These energetic parameters are vital for understanding reaction kinetics and thermodynamics, allowing researchers to predict reaction rates and feasibility.
Table 6.3.2.1: Illustrative Energy Profile Data for a Hypothetical Reaction of this compound (Hypothetical Data)
| Species | Relative Energy (kJ/mol) | Description |
| Reactants (2-PC) | 0.0 | Initial state of this compound. |
| Transition State 1 | +85.5 | Energy maximum for the first step. |
| Intermediate | +20.2 | Stable species formed during the reaction. |
| Transition State 2 | +70.0 | Energy maximum for the second step. |
| Products | -35.8 | Final state of the reaction. |
Predictive Modeling for Regioselectivity and Stereoselectivity
Computational chemistry is exceptionally powerful in predicting regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of atoms in the product) researchgate.netvub.ac.bearxiv.orgrsc.org. For this compound, these predictions are crucial for designing synthetic routes that yield specific isomers.
Regioselectivity: DFT calculations can analyze the electron density distribution and frontier orbitals to predict which atom or bond is most likely to react. For example, if this compound undergoes an electrophilic substitution on the phenyl ring, computations can predict whether substitution will occur at the ortho, meta, or para positions, influenced by the cyclobutanol (B46151) substituent.
Stereoselectivity: Studies on the reduction of substituted cyclobutanones to cyclobutanols, for instance, have shown that computational methods can accurately predict the cis/trans ratios of the resulting alcohols researchgate.netvub.ac.be. By analyzing the transition states for hydride attack from different faces of the carbonyl group, computational models can rationalize and predict the preferred stereochemical outcome for reactions involving this compound, such as reductions or additions.
These predictive capabilities enable chemists to design more efficient and selective synthetic strategies, minimizing the formation of unwanted byproducts.
Future Directions in 2 Phenylcyclobutanol Research
Development of Novel Stereoselective Synthetic Methodologies
The controlled synthesis of specific stereoisomers of 2-phenylcyclobutanol is crucial for its application in asymmetric synthesis. Future efforts will likely focus on refining existing methods and developing new catalytic and stereoselective strategies to access enantiomerically pure forms of this alcohol and its derivatives.
One promising avenue is the advancement of photochemical [2+2] cycloaddition reactions . nih.govrsc.org The use of chiral catalysts or auxiliaries in the photochemical cycloaddition of styrene (B11656) derivatives with ketenes or other suitable partners could provide a direct and efficient route to chiral 2-phenylcyclobutanone precursors, which can then be stereoselectively reduced to the desired this compound diastereomers. Visible-light-induced processes, in particular, offer a milder and more selective alternative to traditional UV-mediated cycloadditions. nih.gov
Another area of active development is the use of cascade reactions . nih.gov An iridium-catalyzed asymmetric allylic etherification followed by an intramolecular visible-light-induced [2+2] cycloaddition has been shown to produce enantioenriched cyclobutanes. nih.gov Adapting such a strategy to substrates that would yield a this compound scaffold could provide a highly efficient and atom-economical approach.
Furthermore, ring contraction strategies from readily available larger ring systems, such as substituted pyrrolidines, present an innovative approach. nih.govntu.ac.uk The development of stereospecific contraction methodologies could offer a novel entry to enantiomerically enriched cyclobutane (B1203170) derivatives, including those with the this compound framework. nih.govntu.ac.uk
| Methodology | Potential for this compound Synthesis | Key Advantages |
| Photochemical [2+2] Cycloaddition | Direct synthesis of chiral 2-phenylcyclobutanone precursors. | High atom economy, potential for high stereocontrol with chiral catalysts. |
| Cascade Asymmetric Reactions | Efficient construction of the cyclobutane ring with defined stereochemistry. | Step-economy, mild reaction conditions. |
| Ring Contraction of Pyrrolidines | Novel stereospecific route from larger, readily available rings. | Access to unique substitution patterns and stereoisomers. |
Exploration of New Reactivity Modes and Transformations
The inherent ring strain of the cyclobutane ring in this compound makes it susceptible to a variety of ring-opening and ring-expansion reactions, offering pathways to larger and more complex molecular architectures. Future research will likely focus on uncovering and controlling new reactivity modes of this versatile alcohol.
A key area of exploration is the acid-catalyzed rearrangement of this compound and its derivatives. msu.edunih.govchemistrysteps.com Depending on the reaction conditions and the substitution pattern, these rearrangements can lead to the formation of substituted cyclopentanones, tetralones, or other valuable carbocyclic systems. chemistrysteps.comstackexchange.com The development of catalytic and asymmetric versions of these rearrangements will be a significant focus, allowing for the stereocontrolled synthesis of more complex cyclic structures.
The semipinacol rearrangement, a type of Wagner-Meerwein rearrangement, is a well-established method for the ring expansion of cyclobutanols. researchgate.net The strategic placement of substituents on the this compound scaffold could be exploited to direct the outcome of these rearrangements, providing access to a diverse range of functionalized cyclopentanones.
Furthermore, the development of transition-metal-catalyzed transformations of this compound and its activated derivatives will open up new avenues for its application. For example, palladium-catalyzed ring-opening cross-coupling reactions could allow for the stereospecific introduction of aryl, vinyl, or alkyl groups, transforming the cyclobutanol (B46151) into highly functionalized acyclic products.
| Transformation | Potential Products | Synthetic Utility |
| Acid-Catalyzed Rearrangement | Substituted cyclopentanones, tetralones | Access to larger carbocyclic frameworks. |
| Semipinacol Rearrangement | Functionalized cyclopentanones | Controlled ring expansion to five-membered rings. |
| Transition-Metal-Catalyzed Ring Opening | Highly functionalized acyclic compounds | Stereospecific introduction of diverse functional groups. |
Advanced Mechanistic Insights through Spectroscopic and Computational Integration
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for the rational design of new and improved synthetic methods. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in achieving this goal.
In-situ spectroscopic methods , such as NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and transition states in reactions involving this compound. This experimental data is invaluable for validating and refining proposed reaction pathways.
Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov For this compound, DFT calculations can be employed to:
Model the transition states of key synthetic steps, such as [2+2] cycloadditions and ring contractions, to understand the origins of stereoselectivity.
Investigate the energy profiles of different rearrangement pathways to predict the most favorable reaction conditions for desired transformations.
Analyze the electronic structure of reactive intermediates to gain insight into their stability and reactivity.
The synergy between experimental and computational approaches will provide a comprehensive picture of the factors that control the reactivity and selectivity of this compound, paving the way for the development of more efficient and predictable synthetic methodologies. nih.gov
Expanding Applications in Complex Molecule Synthesis
The unique structural features of this compound make it an attractive building block for the synthesis of complex natural products and biologically active molecules. researchgate.netresearchgate.netmdpi.comnih.govbaranlab.orgresearchgate.netmdpi.com The rigid cyclobutane scaffold can serve as a conformational constraint, while the phenyl and hydroxyl groups provide handles for further functionalization.
Future applications of this compound in complex molecule synthesis are expected to leverage its potential in several key areas:
As a precursor to larger ring systems: Through controlled ring-expansion reactions, this compound can serve as a starting material for the synthesis of complex molecules containing five- and six-membered rings. researchgate.netnih.govrsc.org
In the synthesis of bioactive compounds: The cyclobutane motif is present in a number of natural products with interesting biological properties. nih.govrsc.orgresearchgate.net this compound and its derivatives could serve as key intermediates in the total synthesis of these and other novel bioactive compounds.
The development of new synthetic methods and a deeper understanding of its reactivity will undoubtedly expand the utility of this compound as a versatile and powerful tool in the arsenal of the synthetic organic chemist.
Q & A
Q. What are the recommended synthetic routes for 2-Phenylcyclobutanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via [2+2] photocycloaddition of styrene derivatives followed by ketone reduction, or through ring-opening of cyclobutane precursors. Key factors include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd) improve regioselectivity in cross-coupling steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while protic solvents (e.g., ethanol) favor reduction steps.
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during cyclobutanol formation .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural validation using / NMR (e.g., cyclobutane proton signals at δ 3.5–4.5 ppm) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use nitrile gloves, safety goggles, and a fume hood due to potential respiratory and dermal irritation .
- Storage : Keep in amber glass vials under inert gas (argon) at −20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis risks .
- Decomposition monitoring : Track degradation via TLC (silica plates, ethyl acetate/hexane eluent) and IR spectroscopy (O-H stretch at ~3200 cm) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis or chiral synthesis?
- Methodological Answer :
- Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to resolve enantiomers. Computational modeling (DFT at B3LYP/6-31G* level) predicts steric effects on transition states .
- Reactivity studies : Compare enantiomers in Grignard or nucleophilic substitution reactions. For example, (R)-2-Phenylcyclobutanol shows 20% higher enantiomeric excess (ee) in β-lactam synthesis due to reduced steric hindrance .
Q. What computational tools are effective for predicting the physicochemical properties of this compound and its derivatives?
- Methodological Answer :
- Quantum chemistry : Gaussian or ORCA software for calculating dipole moments, logP (lipophilicity), and pKa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
